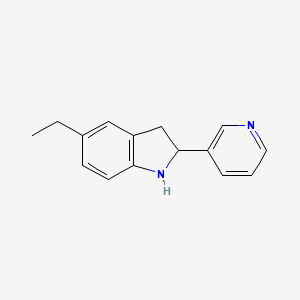
1-(6-Nitropyridin-3-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Nitropiridin-3-il)azepano es un compuesto químico con la fórmula molecular C11H15N3O2 y un peso molecular de 221.26 g/mol Se caracteriza por la presencia de un grupo nitro unido a un anillo de piridina, que está conectado a un anillo de azepano
Métodos De Preparación
La síntesis de 1-(6-Nitropiridin-3-il)azepano típicamente involucra la nitración de derivados de piridina seguida de la formación del anillo de azepano. Un método común implica la reacción de piridina con pentóxido de nitrógeno (N2O5) en un solvente orgánico para formar el ion N-nitropiridinio. Este intermedio luego se hace reaccionar con dióxido de azufre (SO2) y bisulfito (HSO3-) en agua para producir 3-nitropiridina . El anillo de azepano se puede introducir a través de reacciones posteriores que involucran reactivos y condiciones apropiadas.
Análisis De Reacciones Químicas
1-(6-Nitropiridin-3-il)azepano experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador.
Sustitución: El grupo nitro se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reducción: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la reducción del grupo nitro produce la amina correspondiente, mientras que las reacciones de sustitución pueden producir una variedad de derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
1-(6-Nitropiridin-3-il)azepano tiene diversas aplicaciones en la investigación científica, que incluyen:
Biología: Las características estructurales del compuesto lo convierten en un candidato potencial para estudiar interacciones y mecanismos biológicos.
Medicina: La investigación sobre sus posibles aplicaciones terapéuticas, como el desarrollo de fármacos, está en curso.
Industria: Se utiliza en la síntesis de materiales con propiedades específicas, como polímeros y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 1-(6-Nitropiridin-3-il)azepano involucra su interacción con objetivos y vías moleculares. El grupo nitro puede participar en reacciones de transferencia de electrones, influyendo en la reactividad del compuesto y las interacciones con otras moléculas. El anillo de azepano proporciona estabilidad estructural y puede interactuar con objetivos biológicos a través de enlaces de hidrógeno e interacciones hidrofóbicas .
Comparación Con Compuestos Similares
1-(6-Nitropiridin-3-il)azepano se puede comparar con otros compuestos similares, como:
1-(6-Cloro-3-nitropiridin-2-il)azepano:
3-Nitropiridina: Carece del anillo de azepano, lo que lo hace menos complejo estructuralmente pero aún útil en varias reacciones químicas.
La singularidad de 1-(6-Nitropiridin-3-il)azepano radica en su combinación de un grupo nitro y un anillo de azepano, lo que proporciona un equilibrio de reactividad y estabilidad, lo que lo hace adecuado para una amplia gama de aplicaciones.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
1-(6-nitropyridin-3-yl)azepane |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-6-5-10(9-12-11)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2 |
Clave InChI |
LAAJAAWUVDGRAG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)



![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)


![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)
![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)


